molecular formula C21H19ClN2O4 B2929917 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941931-13-1

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2929917
CAS No.: 941931-13-1
M. Wt: 398.84
InChI Key: UCLFWBKDNCMSOQ-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethoxyphenyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for industrial production.

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-27-18-8-7-17(11-19(18)28-2)23-21(26)15-6-9-20(25)24(13-15)12-14-4-3-5-16(22)10-14/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLFWBKDNCMSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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